3-Bromo-4-difluoromethoxybenzylamine hydrochloride 3-Bromo-4-difluoromethoxybenzylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2204562-00-3
VCID: VC2773066
InChI: InChI=1S/C8H8BrF2NO.ClH/c9-6-3-5(4-12)1-2-7(6)13-8(10)11;/h1-3,8H,4,12H2;1H
SMILES: C1=CC(=C(C=C1CN)Br)OC(F)F.Cl
Molecular Formula: C8H9BrClF2NO
Molecular Weight: 288.52 g/mol

3-Bromo-4-difluoromethoxybenzylamine hydrochloride

CAS No.: 2204562-00-3

Cat. No.: VC2773066

Molecular Formula: C8H9BrClF2NO

Molecular Weight: 288.52 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4-difluoromethoxybenzylamine hydrochloride - 2204562-00-3

Specification

CAS No. 2204562-00-3
Molecular Formula C8H9BrClF2NO
Molecular Weight 288.52 g/mol
IUPAC Name [3-bromo-4-(difluoromethoxy)phenyl]methanamine;hydrochloride
Standard InChI InChI=1S/C8H8BrF2NO.ClH/c9-6-3-5(4-12)1-2-7(6)13-8(10)11;/h1-3,8H,4,12H2;1H
Standard InChI Key OTBPLYSYVAVFEV-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1CN)Br)OC(F)F.Cl
Canonical SMILES C1=CC(=C(C=C1CN)Br)OC(F)F.Cl

Introduction

3-Bromo-4-difluoromethoxybenzylamine hydrochloride is a chemical compound with the molecular formula C₈H₉BrClF₂NO and a CAS number of 2204562-00-3. It features a benzylamine structure with a bromine atom and a difluoromethoxy group attached to the benzene ring, contributing to its unique chemical properties and potential applications in pharmaceuticals and materials science.

Synthesis Methods

The synthesis of 3-Bromo-4-difluoromethoxybenzylamine hydrochloride can be achieved through several methods, typically involving multi-step organic reactions. These methods often require careful control of reaction conditions to optimize yield and purity.

Potential Applications

This compound has potential applications in various domains due to its unique structure:

  • Pharmaceuticals: The presence of bromine and difluoromethoxy groups may contribute to its interaction with biological targets.

  • Materials Science: Its chemical properties could be useful in the development of new materials.

Related Compounds

Several compounds share structural similarities with 3-Bromo-4-difluoromethoxybenzylamine hydrochloride, highlighting its uniqueness:

Compound NameMolecular FormulaNotable Features
3-Bromo-4-fluorobenzylamine hydrochlorideContains fluorine instead of difluoromethoxy group
3-Bromo-4-methoxybenzylamine hydrochlorideHas a methoxy group instead of difluoromethoxy
3-Bromo-4-fluorobenzaldehydeAldehyde functional group instead of amine
4-(3-bromo-4-fluorophenoxy)aniline hydrochlorideContains a phenoxy group

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator